molecular formula C7H5BrClFO2S B2909848 (2-Bromo-3-fluorophenyl)methanesulfonyl chloride CAS No. 1507690-74-5

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2909848
CAS No.: 1507690-74-5
M. Wt: 287.53
InChI Key: RRNXIQOZIZVGCN-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones: Formed by the reaction with thiols.

    Biaryl Compounds: Formed by Suzuki–Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)methanesulfonyl chloride
  • (2-Chloro-3-fluorophenyl)methanesulfonyl chloride
  • (2-Bromo-3-chlorophenyl)methanesulfonyl chloride

Uniqueness

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and fluorine atoms can also affect the compound’s physical properties, such as its boiling and melting points .

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXIQOZIZVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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